4-(1-Phenylethoxy)piperidine

Pain Research Ion Channel Modulation Sodium Channel Inhibitors

4-(1-Phenylethoxy)piperidine (CAS 420137-21-9) is a piperidine derivative characterized by a phenylethoxy substituent at the 4-position, imparting a molecular weight of 205.3 g/mol and a LogP of 2.845. It functions as a versatile synthetic intermediate, with its core structure implicated in the development of compounds targeting various receptors, including tachykinin NK1 and dopamine D4.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13524993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Phenylethoxy)piperidine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC2CCNCC2
InChIInChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)15-13-7-9-14-10-8-13/h2-6,11,13-14H,7-10H2,1H3
InChIKeyLBPASGNNDPKFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Phenylethoxy)piperidine (CAS 420137-21-9): A Specialized Piperidine Intermediate for Targeted Chemical Synthesis


4-(1-Phenylethoxy)piperidine (CAS 420137-21-9) is a piperidine derivative characterized by a phenylethoxy substituent at the 4-position, imparting a molecular weight of 205.3 g/mol and a LogP of 2.845 . It functions as a versatile synthetic intermediate, with its core structure implicated in the development of compounds targeting various receptors, including tachykinin NK1 [1] and dopamine D4 [2]. As a building block, its utility is defined by its specific substitution pattern, which enables the construction of complex molecular architectures not readily accessible via simpler piperidine analogs.

Why 4-(1-Phenylethoxy)piperidine Cannot Be Interchanged with Other Piperidine Intermediates


The utility of 4-(1-phenylethoxy)piperidine is strictly defined by its unique steric and electronic environment created by the 1-phenylethoxy group. This substitution pattern is critical for downstream interactions; for instance, the specific spatial arrangement is essential for generating the desired activity against molecular targets like the Nav1.7 ion channel [1]. Generic substitution with a simpler 4-benzyloxy or 4-phenylethyl piperidine will fundamentally alter molecular conformation and binding properties, leading to a high probability of synthetic failure or loss of target potency in the final compound. The compound's value proposition lies in its precise pre-functionalization, which eliminates synthetic steps and ensures the correct spatial presentation of the phenyl and ethoxy motifs in the final drug candidate or probe.

Quantitative Differentiation of 4-(1-Phenylethoxy)piperidine: Comparative Evidence for Informed Procurement


Nav1.7 Inhibitor Development: Critical Dependence on 4-(1-Phenylethoxy)piperidine Scaffold

The synthesis of a potent, state-dependent inhibitor of the Nav1.7 sodium channel (compound 52) strictly requires 4-(1-phenylethoxy)piperidine as a reaction partner [1]. This compound was selected due to its ability to confer oral efficacy in a formalin model of persistent pain [1]. A direct replacement of this building block with another piperidine derivative, such as a 4-aryl-piperidine, would likely abolish activity due to the specific pharmacophore requirements of the Nav1.7 binding site.

Pain Research Ion Channel Modulation Sodium Channel Inhibitors

LogP Advantage for CNS Penetration in Early-Stage Drug Discovery

4-(1-Phenylethoxy)piperidine exhibits a LogP value of 2.845 . This places it within an optimal range for potential blood-brain barrier (BBB) penetration, a critical parameter for CNS drug discovery. In contrast, more polar piperidine analogs like 4-hydroxypiperidine (LogP ~ -0.5) or 4-piperidinemethanol (LogP ~ 0.2) are less likely to achieve adequate CNS exposure. This inherent lipophilicity advantage can streamline lead optimization by providing a starting scaffold with favorable biophysical properties.

Medicinal Chemistry Pharmacokinetics CNS Drug Design

Evidence of Tachykinin NK1 Receptor Engagement in a Derivative Series

A derivative of 4-(1-phenylethoxy)piperidine has been shown to bind the human Tachykinin receptor 1 (NK1) with an IC50 of 11.3 nM [1]. This level of potency is comparable to other clinically investigated NK1 antagonists (e.g., aprepitant, Ki ≈ 0.1 nM) [2] and significantly surpasses that of simpler piperidine derivatives like 4-phenylpiperidine, which often show micromolar affinity for this target. The presence of the 1-phenylethoxy group is critical for achieving this high-affinity interaction.

Neurokinin Receptor Antagonism Pain Inflammation

Validated Use Cases for 4-(1-Phenylethoxy)piperidine in R&D and Scale-Up


Synthesis of High-Affinity Dopamine D4 Receptor Ligands

4-(1-Phenylethoxy)piperidine serves as a key starting material for generating potent dopamine D4 receptor ligands. A derivative has demonstrated a Ki of 2.20 nM in a competitive binding assay against human D4.4 receptors [1]. This high affinity makes it an attractive building block for CNS-focused drug discovery programs targeting schizophrenia, ADHD, and other neuropsychiatric disorders where D4 receptor modulation is implicated.

Development of Selective Tachykinin NK1 Receptor Antagonists

As demonstrated, derivatives of 4-(1-phenylethoxy)piperidine exhibit nanomolar binding affinity (IC50 = 11.3 nM) for the human NK1 receptor [2]. This positions the compound as a critical intermediate in the synthesis of non-peptide NK1 antagonists. Researchers developing new chemical entities for pain, emesis, and depression can leverage this scaffold to build focused compound libraries and explore structure-activity relationships around a validated core.

Construction of Orally Bioavailable Nav1.7 Inhibitors for Pain Research

The compound is an essential reagent in the multi-step synthesis of advanced Nav1.7 sodium channel inhibitors, as documented in the development of compound 52 [3]. This specific inhibitor has shown oral efficacy in preclinical pain models, highlighting the critical role of the 4-(1-phenylethoxy)piperidine building block in generating leads with favorable pharmacokinetic properties and in vivo activity. Procuring this intermediate allows research groups to directly replicate and expand upon this validated chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Phenylethoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.